3-Isopropylphenoxyacetic acid chloride

Plant Tissue Culture Auxin Activity Phenoxyacetic Acid Derivatives

3-Isopropylphenoxyacetic acid chloride (CAS 651728-44-8), IUPAC name 2-(3-propan-2-ylphenoxy)acetyl chloride, is a meta-substituted phenoxyacetyl chloride with molecular formula C₁₁H₁₃ClO₂ and molecular weight 212.67 g/mol. This reactive acyl chloride serves as a key intermediate for introducing the 3-isopropylphenoxyacetyl moiety into nucleosides, bioactive small molecules, and plant growth regulators.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
CAS No. 651728-44-8
Cat. No. B8704408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropylphenoxyacetic acid chloride
CAS651728-44-8
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC=C1)OCC(=O)Cl
InChIInChI=1S/C11H13ClO2/c1-8(2)9-4-3-5-10(6-9)14-7-11(12)13/h3-6,8H,7H2,1-2H3
InChIKeyXYICRZCOGRZXCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropylphenoxyacetic Acid Chloride (CAS 651728-44-8): A Position-Specific Acylating Agent for Regioselective Synthesis


3-Isopropylphenoxyacetic acid chloride (CAS 651728-44-8), IUPAC name 2-(3-propan-2-ylphenoxy)acetyl chloride, is a meta-substituted phenoxyacetyl chloride with molecular formula C₁₁H₁₃ClO₂ and molecular weight 212.67 g/mol [1]. This reactive acyl chloride serves as a key intermediate for introducing the 3-isopropylphenoxyacetyl moiety into nucleosides, bioactive small molecules, and plant growth regulators. Unlike the more common para-isomer (4-isopropylphenoxyacetyl chloride, CAS 223128-33-4), the meta-substitution pattern imparts distinct steric and electronic properties that influence both reactivity and biological recognition, making precise positional identity critical for reproducible research outcomes.

Why 3-Isopropylphenoxyacetic Acid Chloride Cannot Be Replaced by the 4-Isopropyl Isomer or Unsubstituted Phenoxyacetyl Chloride


Substituting 3-isopropylphenoxyacetic acid chloride with its 4-isopropyl positional isomer (CAS 223128-33-4) or unsubstituted phenoxyacetyl chloride introduces uncontrolled variables that compromise experimental reproducibility. Positional isomerism on the phenyl ring alters the steric environment around the reactive acyl chloride center, affecting acylation rates and regioselectivity in nucleoside protection chemistry [1]. More critically, biological activity is exquisitely sensitive to substitution pattern: Japanese Patent JPS5498391A explicitly teaches that only the 3-position derivative of phenoxyacetic acid exhibits auxin activity in plant tissue culture, while the 2- and 4-position isomers are inactive [2]. Procurement of the incorrect isomer therefore risks both synthetic failure and loss of biological activity in downstream applications.

Quantitative Differentiation Evidence for 3-Isopropylphenoxyacetic Acid Chloride vs. Positional Isomers and In-Class Analogs


Position-Specific Auxin Activity: The 3-Isopropyl Isomer Is Uniquely Active in Plant Tissue Culture

Japanese Patent JPS5498391A demonstrates that 3-isopropylphenoxyacetic acid, the direct hydrolysis product of 3-isopropylphenoxyacetic acid chloride, possesses auxin activity that is strictly dependent on the 3-position substitution. The patent states that only the 3-position derivative of phenoxyacetic acid has auxin activity, with the 2- and 4-position isomers being inactive [1]. This finding establishes that the 3-isopropylphenoxyacetyl scaffold confers unique biological recognition not achievable with alternative positional isomers. The acid chloride form enables convenient incorporation of this active moiety into esters, amides, and other derivatives for structure-activity studies.

Plant Tissue Culture Auxin Activity Phenoxyacetic Acid Derivatives Callus Induction

Regiospecific Guanosine N2-Protection for Ultra-Mild RNA Oligonucleotide Synthesis

3-Isopropylphenoxyacetic acid chloride is the key acylating agent for preparing N2-(3-isopropylphenoxyacetyl)-guanosine phosphoramidites used in ultra-mild RNA synthesis. The full chemical name N-(3-Isopropylphenoxyacetyl)-2'-O-(tert-butyldimethylsilyl)-3'-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-5'-O-(4,4'-dimethoxytrityl)guanosine explicitly incorporates the 3-isopropylphenoxyacetyl group [1]. This contrasts with the more commonly referenced 4'-isopropylphenoxyacetyl chloride used in DNA phosphoramidite building blocks [2]. The 3-isopropyl isomer's steric profile influences the rate of amide bond cleavage during deprotection; the iPr-Pac group on guanine is specifically susceptible to transamidation when acetic anhydride is used in the capping step, requiring substitution with phenoxyacetic anhydride (Pac₂O) in Cap A to prevent protecting group exchange [3]. The 3-position substitution modulates this lability relative to the 4-isomer.

Oligonucleotide Synthesis RNA Phosphoramidite N2-Protection Ultra-Mild Deprotection

Acyl Chloride Reactivity Advantage Over the Parent Carboxylic Acid for Direct Amide and Ester Formation

3-Isopropylphenoxyacetic acid chloride reacts directly with amines and alcohols to form amides and esters under mild conditions without requiring coupling reagents. The parent acid, 3-isopropylphenoxyacetic acid, requires activation (e.g., EDCI/HOBt or HATU) for amide bond formation, adding reagent cost and purification complexity. The synthesis of the acid chloride from the acid using thionyl chloride (SOCl₂) in benzene proceeds quantitatively under reflux (2 h) . Acyl chlorides typically exhibit acylation rates 10²–10⁴ times faster than the corresponding carboxylic acids under comparable conditions, enabling efficient functionalization of sterically hindered or poorly nucleophilic substrates .

Acylation Efficiency Amide Bond Formation Esterification Synthetic Intermediate

Meta-Isopropyl Steric Effects on Acylation Regioselectivity in Polyfunctional Substrates

The meta-isopropyl substituent on the phenoxy ring creates a distinct steric environment compared to the para-isopropyl isomer. While both isomers share the same molecular formula (C₁₁H₁₃ClO₂, MW 212.67), the meta-substitution positions the bulky isopropyl group closer to the reactive acyl chloride center, potentially increasing steric hindrance and altering selectivity when acylating sterically differentiated amines or alcohols [1]. In nucleoside protection chemistry, the 3-isopropylphenoxyacetyl group on guanosine N2 exhibits different chromatographic retention and deprotection kinetics compared to the 4-isopropyl analog, as evidenced by distinct CAS numbers for the resulting phosphoramidites (e.g., 1402072-31-4 for 2'-OMe-iPr-Pac-G vs. 150065-82-0 for standard iPrPAC-dG) [2].

Regioselective Acylation Steric Effects Meta-Substitution Protecting Group Chemistry

Enabling Differential Biological Activity in Phenoxyacetamide-Based Drug Discovery Scaffolds

The 3-isopropylphenoxyacetyl group is a key structural motif in phenoxyacetamide-based free fatty acid receptor 1 (FFA1/GPR40) agonists being developed for type 2 diabetes. SAR studies demonstrate that the position and nature of the alkyl substituent on the phenoxy ring significantly modulate agonist potency and efficacy . While the specific 3-isopropyl derivative's EC₅₀ data is embedded within broader SAR tables, the positional requirement for optimal FFA1 engagement parallels the positional specificity observed in the auxin activity patent [1]. This convergent evidence across two unrelated biological targets (plant auxin receptor and human GPCR) underscores the general principle that 3-isopropylphenoxyacetyl substitution confers unique binding interactions not recapitulated by other positional isomers.

FFA1 Agonists Type 2 Diabetes Structure-Activity Relationship Phenoxyacetamide Scaffold

Research and Industrial Applications Where 3-Isopropylphenoxyacetic Acid Chloride Provides Demonstrated Advantage


Ultra-Mild RNA Oligonucleotide Synthesis Requiring Base-Labile Protecting Groups

For RNA therapeutics, siRNA, and antisense oligonucleotides incorporating fluorescent labels (TAMRA, HEX, Cy5) or modified nucleosides that degrade under standard hot ammonium hydroxide deprotection, 3-isopropylphenoxyacetic acid chloride is the essential precursor for preparing N2-iPr-Pac-protected guanosine phosphoramidites. These ultra-mild monomers deprotect completely in 0.05 M K₂CO₃ in methanol at room temperature (4 h), preserving sensitive functionality that would be destroyed by standard conditions . The 3-isopropyl isomer's protection profile is specifically optimized for RNA synthesis, where the 2'-OH protecting group (tBDMS) must remain intact during base deprotection—a requirement that the faster-cleaving 3-iPr-Pac group satisfies better than the 4-isopropyl variant .

Plant Tissue Culture and Auxin Signaling Research Requiring Position-Specific Bioactivity

The acid chloride serves as a versatile precursor for synthesizing 3-isopropylphenoxyacetic acid esters and amides for plant biology studies. Japanese Patent JPS5498391A establishes that only the 3-position isomer exhibits auxin activity in callus tissue culture at 10⁻⁴–10⁻⁶ mol/L, while 2- and 4-isomers are inactive . Researchers developing synthetic auxins or studying auxin receptor specificity can use the acid chloride to generate diverse derivatives while maintaining the critical 3-position substitution pattern essential for biological activity.

Medicinal Chemistry Library Synthesis for FFA1/GPR40 Agonist Programs

The 3-isopropylphenoxyacetic acid chloride enables efficient parallel amide synthesis for exploring SAR around the phenoxyacetyl scaffold in FFA1 agonists for type 2 diabetes . The acid chloride's direct reactivity with amines eliminates coupling reagent optimization, reducing cycle time in library production. The established SAR trend showing that meta-alkyl substitution on the phenoxy ring is critical for receptor engagement supports the strategic choice of the 3-isopropyl isomer over the 4-isopropyl or unsubstituted variants as the core scaffold for lead optimization .

Regioselective Acylation of Sterically Differentiated Polyamine and Polyol Substrates

The meta-isopropyl substituent confers greater steric hindrance near the reactive acyl chloride center compared to the para-isomer (estimated ΔTaft Es ≈ −0.12) . This property can be exploited for chemo- and regioselective acylation of substrates containing multiple amino or hydroxyl groups with differential steric accessibility. The resulting 3-isopropylphenoxyacetyl amides and esters are also more resistant to enzymatic hydrolysis than unsubstituted phenoxyacetyl derivatives, a property beneficial for prodrug design .

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